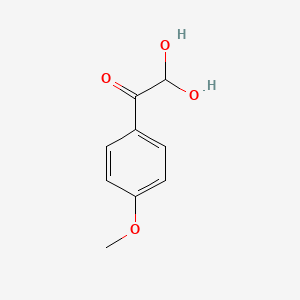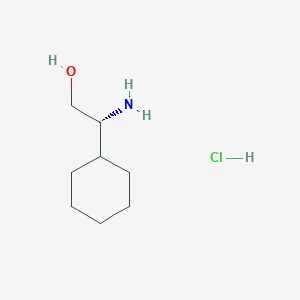
Azetidin-1-yl(5-fluoro-2-iodophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl(5-fluoro-2-iodophenyl)methanone is an organic compound characterized by the presence of an azetidine ring attached to a 5-fluoro-2-iodophenyl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl(5-fluoro-2-iodophenyl)methanone typically involves the acylation of azetidine with 5-fluoro-2-iodobenzoyl chloride. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
Starting Materials: Azetidine, 5-fluoro-2-iodobenzoyl chloride, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).
Procedure: Azetidine is dissolved in the anhydrous solvent, followed by the addition of triethylamine. 5-fluoro-2-iodobenzoyl chloride is then added dropwise to the reaction mixture. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial processes include:
Use of Continuous Flow Reactors: To enhance reaction efficiency and safety.
Automation of Reaction Monitoring: Using in-line analytical techniques such as real-time infrared spectroscopy.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents, and implementing recycling protocols for solvents and byproducts.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(5-fluoro-2-iodophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Coupling Products: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
Azetidin-1-yl(5-fluoro-2-iodophenyl)methanone has several applications in scientific research:
Medicinal Chemistry: As a potential pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: Used as a probe to study biological pathways and interactions due to its unique structural properties.
Materials Science: Incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which Azetidin-1-yl(5-fluoro-2-iodophenyl)methanone exerts its effects depends on its application:
Biological Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity. The fluorine and iodine atoms can enhance binding affinity through halogen bonding.
Pathways Involved: The compound can influence various biochemical pathways, potentially affecting cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- Azetidin-1-yl(4-fluorophenyl)methanone
- Azetidin-1-yl(2-iodophenyl)methanone
- Azetidin-1-yl(5-chloro-2-iodophenyl)methanone
Uniqueness
Azetidin-1-yl(5-fluoro-2-iodophenyl)methanone is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in specific interactions, making it a valuable tool in various research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
azetidin-1-yl-(5-fluoro-2-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FINO/c11-7-2-3-9(12)8(6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWLASCTZHKSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC(=C2)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![chloromethyl (8S,9S,10R,11S,13S,14S,17S)-17-((ethoxycarbonyl)oxy)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B7946451.png)




![disodium;2-amino-3-[[(2R)-2-amino-2-carboxylatoethyl]disulfanyl]propanoate](/img/structure/B7946503.png)
![(6aR,9R)-9-((Methylthio)methyl)-7-propyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline](/img/structure/B7946510.png)
![1,1-Diethyl-3-((6aR,9S)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)urea](/img/structure/B7946513.png)






